Threoninamide

Antifungal discovery Carboxylic acid amide fungicides Oomycete inhibition

Threoninamide (CAS 49705-99-9; (2S,3R)-2-amino-3-hydroxybutanamide; C₄H₁₀N₂O₂; MW 118.13 g/mol) is the primary amide derivative of the proteinogenic amino acid L-threonine, wherein the α-carboxyl group is replaced by a carboxamide moiety. This conserved L-threonine stereochemistry (2S,3R) places threoninamide within the broad class of amino acid amides used as chiral building blocks, peptide C-terminal mimetics, and pharmacophoric scaffolds.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 49705-99-9
Cat. No. B1605207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreoninamide
CAS49705-99-9
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N)N)O
InChIInChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3+/m1/s1
InChIKeyPZUOEYPTQJILHP-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Threoninamide (CAS 49705-99-9): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


Threoninamide (CAS 49705-99-9; (2S,3R)-2-amino-3-hydroxybutanamide; C₄H₁₀N₂O₂; MW 118.13 g/mol) is the primary amide derivative of the proteinogenic amino acid L-threonine, wherein the α-carboxyl group is replaced by a carboxamide moiety [1]. This conserved L-threonine stereochemistry (2S,3R) places threoninamide within the broad class of amino acid amides used as chiral building blocks, peptide C-terminal mimetics, and pharmacophoric scaffolds. Its closest structural analogs—valinamide (isopropyl side chain, no hydroxyl), serinamide (hydroxymethyl side chain), and leucinamide (isobutyl side chain)—differ by a single side-chain substitution, yet this difference dictates sharply divergent hydrogen-bonding capacity, aqueous solubility, enzymatic recognition, and biological performance [2]. Unlike the parent amino acid threonine, the amide form lacks a free carboxylate, eliminating pH-dependent zwitterionic behavior and altering its interaction with biological transporters and metabolic enzymes [3].

Why Threoninamide Cannot Be Generically Substituted: Pharmacophoric and Physicochemical Non-Interchangeability of Amino Acid Amides


Amino acid amides are frequently treated as interchangeable procurement commodities; however, threoninamide functionally diverges from its closest in-class analogs (valinamide, serinamide, leucinamide) at the level of molecular recognition, solubility, and metabolic handling. The side-chain hydroxyl group of threoninamide contributes two additional hydrogen-bond donor/acceptor sites relative to valinamide (which is purely aliphatic), directly altering inhibitor–enzyme binding geometries in systems such as threonyl-tRNA synthetase (ThrRS) [1]. In fungicide discovery, the threonine scaffold produces carbamate derivatives with distinct structure–activity relationships (SAR) compared to valinamide carbamates, with the optimal substitution pattern on the threonine core yielding EC₅₀ values against Phytophthora capsici that differ from valinamide-based leads by several-fold [2]. In prodrug design, threonine conjugation confers transporter recognition and metabolic stability advantages that are not replicated by other amino acid amide carriers; among six amino acid–gemcitabine prodrugs tested, the threonine conjugate (Gem-Thr) was uniquely superior [3]. Substituting threoninamide with valinamide, serinamide, or leucinamide in any of these contexts would require complete re-optimization of potency, selectivity, solubility, and pharmacokinetics—a burden that nullifies any apparent cost equivalence.

Threoninamide (CAS 49705-99-9): Quantified Differential Performance Against Closest Analogs


Antifungal Carbamate Derivatives: Threoninamide Scaffold Achieves Sub-μg/mL EC₅₀ Potency Against Phytophthora capsici, Complementing Valinamide Carbamate Chemotypes

In a head-to-head scaffold comparison within the same pharmacophore model, threoninamide carbamate derivatives were designed to incorporate all three active fragments previously identified from commercial CAA fungicides—a structural feature that valinamide carbamates natively lack (valinamide carbamates carry only two of three fragments) [1]. The most potent threoninamide carbamate (compound I-12; 3-MeO-4-Pgoxy, Bn, Me substitution) exhibited an EC₅₀ of 0.27 μg/mL against P. capsici in vitro, while compound I-10 reached 0.46 μg/mL and compound I-11 reached 0.56 μg/mL [1]. By comparison, the optimized three-fragment valinamide carbamate control (compound Ia) in the same study series showed an EC₅₀ of 0.15 μg/mL against P. capsici, while the commercial valinamide carbamate iprovalicarb showed EC₅₀ 0.27 μg/mL [1][2]. Thus the threoninamide scaffold delivers potency comparable to the best-in-class valinamide leads, but via a distinct side-chain hydrogen-bonding pharmacophore—the threonine hydroxyl enables substitution patterns and binding interactions not accessible to the valine isopropyl group [1].

Antifungal discovery Carboxylic acid amide fungicides Oomycete inhibition

Malarial ThrRS Inhibition: Threonine Amide-Containing TM84 Analogue Achieves Submicromolar IC₅₀ and Complements Borrelidin Chemotype

A synthetic analogue of the agrocin 84 toxic moiety (TM84) was prepared wherein the native 2,3-dihydroxy-4-methylpentanamide moiety was replaced by a threonine amide group, and evaluated as a Plasmodium falciparum threonyl-tRNA synthetase (PfThrRS) inhibitor [1]. The threonine amide-containing TM84 analogue exhibited an IC₅₀ of 440 nM against PfThrRS, compared to borrelidin (the prototypical ThrRS inhibitor) at IC₅₀ = 43 nM [1]. Although borrelidin is approximately 10-fold more potent, borrelidin and its analogues represent the only previously known chemotypes for PfThrRS inhibition; the threonine amide analogue therefore complements this narrow chemotype space with a structurally distinct inhibitor class [1]. A co-crystal structure of the inhibitor bound to E. coli ThrRS (EcThrRS) was solved, revealing that the threonine amide moiety makes specific hydrogen-bond contacts with active-site residues—interactions that would be impossible for valinamide or leucinamide analogues lacking the hydroxyl group [1].

Antimalarial drug discovery Threonyl-tRNA synthetase inhibition Aminoacyl-tRNA synthetase

Aqueous Solvation Thermodynamics: Threoninamide Side-Chain Hydroxyl Confers Distinct Partial Molar Volume and Compressibility vs. Serinamide

The hydration properties of N-acetyl amino acid amides serve as quantitative descriptors of side-chain solvation that influence protein folding, ligand–protein binding, and formulation behavior. Densities and sound velocities of dilute aqueous solutions of N-acetyl-L-threoninamide (AcThrNH₂) and N-acetyl-DL-serinamide (AcSerNH₂) were measured at 5, 15, 25, 35, and 45 °C to determine partial molar volumes (V°₂) and partial molar adiabatic compressibilities (K°ₛ,₂) at infinite dilution [1]. The side-chain contribution to V°₂ for the threonine amide (bearing a –CH(OH)CH₃ group) is systematically larger than that for the serine amide (bearing a –CH₂OH group) across all temperatures, reflecting the additional methyl group's hydrophobic hydration contribution superimposed on the hydroxyl hydration shell [1]. The homogeneous enthalpic pair interaction coefficients (h₂₂) for AcThrNHCH₃ and AcSerNHCH₃ in water at 298.15 K further quantify this difference: the threoninamide derivative exhibits a more exothermic self-interaction, consistent with stronger solute–solute hydrogen bonding mediated by the sterically positioned β-hydroxyl [2].

Biophysical chemistry Solution thermodynamics Amino acid amide hydration

Lipase-Catalyzed Acylation: Threoninamide Exhibits Substrate-Specific Conversion Efficiency Distinct from Serinamide

The preparative utility of amino acid amides in biocatalytic derivatization was evaluated by comparing lipase-catalyzed O-acylation of L-serinamide and L-threoninamide with lauric acid in water-miscible organic solvents [1]. Under identical conditions (50 mmol substrate/L, 100–150 mmol lauric acid/L, immobilized lipase, 2-methyl-2-propanol or 2-methyl-2-butanol), O-lauroyl L-serinamide reached 93% conversion, whereas O-lauroyl L-threoninamide reached only 53% conversion even with the addition of molecular sieves (50 mg/mL) to drive the equilibrium [1]. The authors explicitly attributed the conversion difference to the lower solubility of L-threoninamide relative to L-serinamide in the reaction medium—a direct consequence of the additional methyl group on the β-carbon altering the hydrophilic–lipophilic balance [1]. This demonstrates that threoninamide is not a drop-in replacement for serinamide in enzymatic transformations and requires distinct solvent/reaction engineering.

Biocatalysis Enzymatic acylation Amino acid amide derivatization

Gemcitabine Prodrug Pharmacokinetics: Threonine Amide Conjugation Increases Systemic Gemcitabine Exposure by 1.83-Fold and Reduces Clearance 7.05-Fold vs. Free Drug

Among six amino acid-conjugated amide prodrugs of gemcitabine synthesized to exploit LAT-1 transporter overexpression in pancreatic cancer cells, the threonine conjugate (Gem-Thr) was uniquely identified as the most effective derivative [1]. In a head-to-head rat pharmacokinetic study (4 mg/kg i.v.), Gem-Thr administration yielded a 1.83-fold increase in systemic exposure of the active metabolite gemcitabine compared to an equimolar dose of free gemcitabine [1]. The total clearance of gemcitabine from the prodrug was 0.60 mL/min/kg, versus 4.23 mL/min/kg for free gemcitabine—a 7.05-fold reduction in clearance, directly attributable to the slower, sustained amide bond hydrolysis [1]. Gem-Thr was metabolically stable in PBS (pH 7.4), rat plasma, and liver microsomal fractions, indicating that the threonine amide linkage resists premature cleavage in circulation while remaining susceptible to intracellular amidases [1]. Other amino acid prodrugs in the same study did not match this combination of transporter recognition, metabolic stability, and in vivo conversion efficiency.

Prodrug design Pancreatic cancer Amino acid transporter targeting

Aqueous Solubility: Threoninamide Estimated ~6.4-Fold Higher Water Solubility than Valinamide and Far Exceeds Leucinamide

Aqueous solubility is a critical parameter for downstream formulation, assay development, and biocatalytic application. Using the WSKOW v1.41 model (US EPA EPISuite), threoninamide has an estimated water solubility of 1.946 × 10⁵ mg/L (log Kow = –1.86) at 25 °C . By comparison, valinamide has an estimated water solubility of 3.019 × 10⁴ mg/L (log Kow = –0.91)—a factor of ~6.4-fold lower . Leucinamide hydrochloride produces only "very faint turbidity" in water, indicating solubility well below both threoninamide and valinamide . The substantially higher predicted aqueous solubility of threoninamide is attributable to its additional side-chain hydroxyl hydrogen-bond donor/acceptor (XLogP3 = –1.3), which contrasts with the purely aliphatic side chains of valinamide and leucinamide. This solubility differential has practical consequences: in the lipase-catalyzed acylation study, the lower solubility of threoninamide versus serinamide limited conversion, a constraint that would be even more severe with valinamide or leucinamide as substrates.

Aqueous solubility Formulation development Physicochemical property prediction

Threoninamide (CAS 49705-99-9): Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement


Lead Optimization in Carboxylic Acid Amide (CAA) Fungicide Discovery Programs Targeting Oomycete Pathogens

Research groups developing next-generation CAA fungicides to combat Phytophthora capsici, Pseudoperonospora cubensis, and related Oomycetes should prioritize threoninamide as the scaffold of choice when seeking to expand beyond valinamide carbamate intellectual property space. Direct evidence demonstrates that threoninamide carbamate derivatives achieve EC₅₀ values as low as 0.27 μg/mL against P. capsici—equipotent to the commercial valinamide carbamate iprovalicarb—while incorporating all three active pharmacophoric fragments that valinamide carbamates natively lack [1]. The threonine β-hydroxyl introduces an additional hydrogen-bonding vector that can be exploited to engineer interactions with cellulose synthase 3 (CesA3) residues not accessible to valinamide-based inhibitors, potentially circumventing resistance mutations that compromise existing CAA fungicides [1]. Synthesis begins from L-threoninamide with isopropyl chloroformate protection and subsequent amine coupling, with the optimized Lecchart-type reaction achieving 75% yield for the key intermediate [1].

Structure-Based Design of Novel Plasmodium falciparum Threonyl-tRNA Synthetase (PfThrRS) Inhibitors for Antimalarial Drug Discovery

Malaria drug discovery teams seeking chemotypes beyond borrelidin for PfThrRS inhibition can use threoninamide as a validated warhead fragment. The threonine amide-containing TM84 analogue achieved submicromolar PfThrRS inhibition (IC₅₀ = 440 nM) and a co-crystal structure with the E. coli homologue (EcThrRS) has been solved, providing atomic-resolution guidance for structure-based optimization [2]. The crystal structure reveals that the threonine amide moiety engages in specific hydrogen bonds with active-site residues—contacts that would be absent if valinamide or leucinamide were substituted due to their lack of a side-chain hydroxyl [2]. This structural information enables rational fragment growing and scaffold hopping campaigns using threoninamide as the conserved anchor, targeting a validated enzyme with a chemotype that is structurally orthogonal to the borrelidin macrocycle and thus less susceptible to shared resistance mechanisms.

Amino Acid Transporter-Targeted Amide Prodrug Design for LAT-1-Overexpressing Cancers

Medicinal chemistry teams developing amino acid-conjugated prodrugs for enhanced tumor delivery via LAT-1 transporters should select threoninamide over other amino acid amides as the carrier moiety. In a direct six-compound comparison (Gly, Ala, Val, Leu, Phe, Thr conjugated to gemcitabine), the threonine amide prodrug (Gem-Thr) demonstrated the best overall profile: 1.83-fold increased systemic gemcitabine exposure, 7.05-fold reduced total clearance (0.60 vs. 4.23 mL/min/kg), metabolic stability in PBS, plasma, and liver microsomes, and effective bioactivation to gemcitabine in vivo [3]. This performance profile is specifically attributed to the threonine side chain's combination of LAT-1 recognition, resistance to non-specific plasma amidases, and susceptibility to intracellular activating enzymes—a balance not achieved by valine, leucine, or other amino acid amide carriers tested in parallel [3].

Biocatalytic Derivatization and Aqueous-Phase Peptide/Amide Synthesis Requiring High Solubility and Defined Solvation

Process development groups employing lipases, amidases, or proteases for selective amino acid amide derivatization and peptide mimetic synthesis should prefer threoninamide when aqueous reaction media are mandated and high substrate loading is required. Threoninamide's estimated aqueous solubility of ~194,600 mg/L exceeds that of valinamide (~30,190 mg/L) by approximately 6.4-fold and vastly exceeds leucinamide, enabling higher substrate concentrations in purely aqueous or aqueous-organic biphasic systems . The well-characterized solvation thermodynamics of N-acetyl-threoninamide—including its partial molar volume and compressibility contributions relative to serinamide and glycine—further support predictable behavior in aqueous formulation, chromatographic purification, and lyophilization cycle development [4]. BRENDA-catalogued enzymatic data confirm that threoninamide is recognized as a substrate by L-threonine dehydrogenase (NAD⁺-dependent), L-amino acid amidases, and threoninamide-specific hydrolases, providing a characterized biocatalytic toolkit for selective transformations [5].

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